molecular formula C6H10N4 B13539122 (5-Cyclopropyl-1h-1,2,4-triazol-3-yl)methanamine

(5-Cyclopropyl-1h-1,2,4-triazol-3-yl)methanamine

Cat. No.: B13539122
M. Wt: 138.17 g/mol
InChI Key: SUHPMNZLJYYRLU-UHFFFAOYSA-N
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Description

(5-Cyclopropyl-1h-1,2,4-triazol-3-yl)methanamine is a chemical compound with the molecular formula C6H10N4. It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound features a cyclopropyl group attached to a triazole ring, which is further connected to a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1h-1,2,4-triazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-1h-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the methanamine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (5-Cyclopropyl-1h-1,2,4-triazol-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

The compound has potential applications in biology as a biochemical probe or as a precursor for biologically active molecules. Its triazole ring is known for its stability and ability to interact with biological targets.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential therapeutic uses.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1h-1,2,4-triazol-3-yl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropyl-1,2,4-triazol-3-ylamine
  • 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
  • 1-(1-Cyclopropyl-1H-imidazol-5-yl)methanamine dihydrochloride

Uniqueness

(5-Cyclopropyl-1h-1,2,4-triazol-3-yl)methanamine is unique due to its specific combination of a cyclopropyl group, a triazole ring, and a methanamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

(3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine

InChI

InChI=1S/C6H10N4/c7-3-5-8-6(10-9-5)4-1-2-4/h4H,1-3,7H2,(H,8,9,10)

InChI Key

SUHPMNZLJYYRLU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NNC(=N2)CN

Origin of Product

United States

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